molecular formula C24H20Cl2N2O3 B5090217 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone

3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone

Katalognummer B5090217
Molekulargewicht: 455.3 g/mol
InChI-Schlüssel: SLMSBIYWJGAXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, commonly known as Erlotinib, is a small molecule drug that is used for the treatment of non-small cell lung cancer (NSCLC). It is a tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) pathway.

Wirkmechanismus

Erlotinib selectively targets the EGFR pathway, which is involved in the growth and survival of cancer cells. It binds to the intracellular domain of the EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Erlotinib has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of the EGFR and downstream signaling proteins, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, Erlotinib has been shown to inhibit the invasion and migration of cancer cells, which is important for preventing metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Erlotinib is its specificity for the EGFR pathway, which makes it a useful tool for studying this pathway in cancer cells. Additionally, Erlotinib has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, one limitation of Erlotinib is its potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Erlotinib. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients will respond to Erlotinib treatment. Additionally, there is ongoing research into the mechanisms of resistance to Erlotinib, which could lead to the development of new therapies that overcome this resistance.

Synthesemethoden

The synthesis of Erlotinib involves the reaction of 4-chloroaniline with 2-chloroethanol to form 4-chloro-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with 2-(2-chlorophenoxy)ethanol to form 4-chloro-N-(2-(2-(2-chlorophenoxy)ethoxy)ethyl)aniline. The final step involves the reaction of this intermediate with 4-(3-bromoprop-2-ynyl)quinazoline to form Erlotinib.

Wissenschaftliche Forschungsanwendungen

Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, particularly in patients with mutations in the EGFR gene. It has also been studied for its potential use in the treatment of other types of cancer, such as pancreatic cancer and breast cancer. Additionally, Erlotinib has been studied for its ability to inhibit the growth and metastasis of cancer cells.

Eigenschaften

IUPAC Name

3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMSBIYWJGAXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.